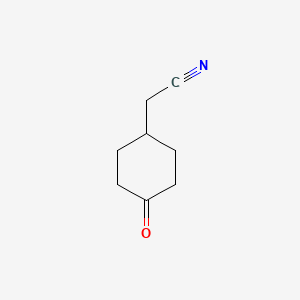

2-(4-Oxocyclohexyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

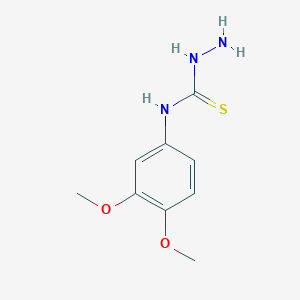

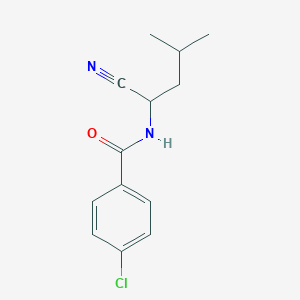

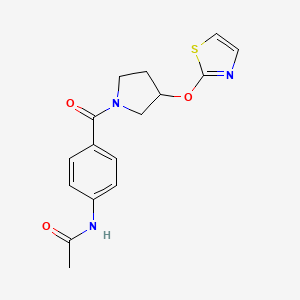

“2-(4-Oxocyclohexyl)acetonitrile” is a chemical compound with the linear formula C8H11NO . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-(4-Oxocyclohexyl)acetonitrile” is represented by the SMILES string O=C1C(CC#N)CCCC1 . The InChI representation is 1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 .Chemical Reactions Analysis

Acetonitrile, a common solvent, can also be used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Applications De Recherche Scientifique

Application in Proton Exchange Membrane Fuel Cell Performance

2-(4-Oxocyclohexyl)acetonitrile, as a form of acetonitrile, is relevant in the context of proton exchange membrane fuel cell performance. Reshetenko and St-Pierre (2015) explored the impact of acetonitrile poisoning on platinum cathodes in these fuel cells. Their study revealed that the presence of acetonitrile leads to significant performance losses and changes in current density distribution, attributed to chemisorption and reduction/oxidation reactions. The research emphasizes the importance of understanding acetonitrile's effects in industrial applications where it might be present as a pollutant (Reshetenko & St-Pierre, 2015).

Role in Organic Chemistry Reactions

In the field of organic chemistry, acetonitrile plays a significant role as a solvent. For instance, Said et al. (1999) investigated the anodic oxidation of p-methoxytoluene in acetonitrile, revealing insights into the kinetics and products of such reactions. This study highlights acetonitrile's role in facilitating complex organic reactions, which is pivotal in synthesizing various compounds (Said et al., 1999).

Utilization in Bio-Inspired Chemical Processes

Acetonitrile is also utilized in bio-inspired chemical processes. Rydel-Ciszek et al. (2023) discussed the use of acetonitrile in the activation of dioxygen for the oxidation of cyclohexene and limonene. This study provides valuable insights into the use of acetonitrile in environmentally friendly oxidation processes, which is crucial for sustainable chemistry (Rydel-Ciszek et al., 2023).

Propriétés

IUPAC Name |

2-(4-oxocyclohexyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHJMBGGMKSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxocyclohexyl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(6-bromopyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2624145.png)

![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)

![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)